molecular formula C10H15BO3 B1591448 4-Isopropoxy-2-methylphenylboronic acid CAS No. 871126-21-5

4-Isopropoxy-2-methylphenylboronic acid

Cat. No. B1591448
M. Wt: 194.04 g/mol
InChI Key: OEBXBUNQDNBWRP-UHFFFAOYSA-N
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Description

4-Isopropoxy-2-methylphenylboronic acid is a boronic acid derivative that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and organic synthesis. This compound is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and dichloromethane.

Scientific Research Applications

Synthesis and Catalysis

4-Isopropoxy-2-methylphenylboronic acid is instrumental in synthetic chemistry, particularly in the synthesis of complex molecules and the development of catalytic processes. For example, it plays a key role in the synthesis of 4-arylcoumarins through Cu-catalyzed hydroarylation with arylboronic acids, offering a route to biologically active compounds (Yoshihiko Yamamoto & N. Kirai, 2008). Additionally, alkylboronic acids, including isopropyl derivatives, have been identified as highly active catalysts for dehydrative amide condensation, surpassing arylboronic acids in catalytic activities (Risa Yamashita et al., 2013).

Material Science

In material science, derivatives of 4-Isopropoxy-2-methylphenylboronic acid contribute to the development of innovative materials. One example is the creation of nanocomposites, such as Ag/zeolite nanocomposites, for catalytic applications including the oxidative hydroxylation of phenylboronic acids (Arezo Hatamifard et al., 2016). Another application involves poly(4-vinylphenylboronic acid) functionalized materials for electrochemical sensing, demonstrating the versatility of boronic acid derivatives in creating responsive and selective sensors (Hui Mao et al., 2017).

Biochemistry and Biomedical Applications

4-Isopropoxy-2-methylphenylboronic acid derivatives show promise in biochemistry, particularly in the development of sensors and drug delivery systems. Their unique ability to form reversible covalent bonds with diols makes them ideal for the selective capture and release of biomolecules, such as glycoproteins, under physiological conditions (Qi Yang et al., 2017). Additionally, novel self-assembled nanoparticles utilizing boronic acid groups have been developed for improving the nasal adsorption of insulin, highlighting the potential of boronic acid derivatives in enhancing drug delivery efficiency (Cui Cheng et al., 2012).

properties

IUPAC Name

(2-methyl-4-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO3/c1-7(2)14-9-4-5-10(11(12)13)8(3)6-9/h4-7,12-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBXBUNQDNBWRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC(C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584713
Record name {2-Methyl-4-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropoxy-2-methylphenylboronic acid

CAS RN

871126-21-5
Record name {2-Methyl-4-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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